molecular formula C8H8N2O2S B1596515 Mebetide CAS No. 360-81-6

Mebetide

Cat. No. B1596515
CAS RN: 360-81-6
M. Wt: 196.23 g/mol
InChI Key: FDWRKMPNEIXNOE-UHFFFAOYSA-N
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Description

Mebetide is a compound with the molecular formula C8H8N2O2S . It is also known by other synonyms such as 3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide .


Molecular Structure Analysis

The molecular structure of Mebetide includes a benzothiadiazine backbone with a methyl group attached . The InChI string representation of Mebetide is InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

Mebetide has a molecular weight of 196.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of Mebetide are both 196.03064868 g/mol . The topological polar surface area is 66.9 Ų . The compound has a complexity of 329 .

Scientific Research Applications

Machine Learning in Diabetes Research

Machine learning and data mining methods are vital in transforming information into valuable knowledge for diabetes research. These methods are applied in prediction and diagnosis, diabetic complications, genetic background and environment, and health care and management, with prediction and diagnosis being the most popular application. Clinical datasets are primarily used, and support vector machines are highlighted as the most successful algorithm (Kavakiotis et al., 2017).

Animal Models in Diabetes Research

Animal models play a crucial role in diabetes research, helping to understand the disease's pathogenesis and evaluate new treatments. Early studies using pancreatectomized dogs have evolved to using rodents and larger animals to investigate type 1 and type 2 diabetes and their complications (Rees & Alcolado, 2005).

Antidiabetic Plants and Polyphenols

Research into antidiabetic plants and their active constituents, such as polyphenols, provides insights into natural inhibitors and therapeutic strategies for diabetes management. The study of over 1200 species of plants reported for diabetes treatment has revealed a variety of plant constituents with hypoglycemic activity, offering a potential for the development of alternative drugs and therapeutic strategies (Marles & Farnsworth, 1995).

Mesenchymal Stem Cells in Diabetes

Mesenchymal stem cells (MSCs) are being investigated as a therapeutic treatment for diabetes due to their manifold properties. Studies have focused on the use of MSCs for diabetes treatment and for reducing diabetes-related disease development, highlighting their potential molecular mechanisms (Scuteri & Monfrini, 2018).

Hypoglycemic Effects of Plants

The hypoglycemic effects of various medicinal plants used in traditional diabetes treatment have been studied, with several plants showing significant effects in reducing blood glucose levels. This research supports the clinical use of these plants in diabetes mellitus control (Alarcon-Aguilara et al., 1998).

properties

IUPAC Name

3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWRKMPNEIXNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189561
Record name Mebetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebetide

CAS RN

360-81-6
Record name 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebetide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Vega, A Montero-Torres, Y Marrero-Ponce… - Bioorganic & medicinal …, 2006 - Elsevier
The antitrypanosomal activity of 10 already synthesized compounds was in silico predicted as well as in vitro and in vivo explored against Trypanosoma cruzi. For the computational …
Number of citations: 51 www.sciencedirect.com
A Montero-Torres, MC Vega, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A non-stochastic quadratic fingerprints-based approach is introduced to classify and design, in a rational way, new antitrypanosomal compounds. A data set of 153 organic chemicals, …
Number of citations: 65 www.sciencedirect.com
V Roldos, H Nakayama, M Rolón… - European Journal of …, 2008 - Elsevier
The synthesis and potent antiprotozoal activity of 14-hydroxylunularin, a natural hydroxybibenzyl bryophyte constituent is reported. 14-Hydroxylunularin was highly active in vitro assays …
Number of citations: 91 www.sciencedirect.com

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